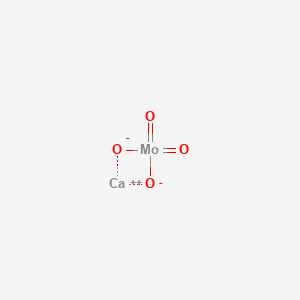![molecular formula C26H27Cl2FN6O3 B12507724 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)
6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ensartinib is a second-generation anaplastic lymphoma kinase inhibitor that has shown significant promise in the treatment of non-small cell lung cancer. It is a potent and selective inhibitor that targets anaplastic lymphoma kinase and its various mutations, making it a valuable therapeutic option for patients with anaplastic lymphoma kinase-positive non-small cell lung cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ensartinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of coupling reactions, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, under inert atmosphere conditions .
Industrial Production Methods: Industrial production of ensartinib follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The process also includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels required for pharmaceutical applications .
化学反応の分析
Types of Reactions: Ensartinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and deactivation in the body.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide under mild conditions.
Major Products Formed: The major products formed from these reactions include various metabolites that are either pharmacologically active or inactive. These metabolites are often characterized using techniques like liquid chromatography-mass spectrometry .
科学的研究の応用
Ensartinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, ensartinib serves as a model compound for studying the mechanisms of anaplastic lymphoma kinase inhibition and the development of new inhibitors with improved efficacy and safety profiles .
Biology: In biological research, ensartinib is used to study the role of anaplastic lymphoma kinase in cellular signaling pathways and its implications in cancer biology. It helps in understanding the molecular mechanisms underlying anaplastic lymphoma kinase-positive cancers .
Medicine: In medicine, ensartinib is primarily used in clinical trials and therapeutic applications for treating non-small cell lung cancer. It has shown promising results in improving progression-free survival and overall survival rates in patients with anaplastic lymphoma kinase-positive non-small cell lung cancer .
Industry: In the pharmaceutical industry, ensartinib is used as a lead compound for developing new anaplastic lymphoma kinase inhibitors. Its synthesis and production methods are continuously optimized to enhance yield and reduce production costs .
作用機序
Ensartinib exerts its effects by selectively inhibiting the anaplastic lymphoma kinase tyrosine kinase receptor. It binds to the ATP-binding site of the receptor, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Molecular Targets and Pathways: The primary molecular target of ensartinib is the anaplastic lymphoma kinase receptor. It also exhibits activity against other kinases, such as the Abelson murine leukemia, met proto-oncogene, receptor tyrosine kinase, and v-ros UR2 sarcoma virus oncogene homolog 1. These interactions contribute to its broad-spectrum anticancer activity .
類似化合物との比較
Crizotinib: First-generation anaplastic lymphoma kinase inhibitor with broader kinase inhibition profile.
Alectinib: Second-generation inhibitor with high central nervous system penetration.
Brigatinib: Second-generation inhibitor with activity against multiple anaplastic lymphoma kinase mutations.
Ceritinib: Second-generation inhibitor with a distinct safety profile.
Lorlatinib: Third-generation inhibitor with high potency and central nervous system activity.
Ensartinib’s unique properties and broad-spectrum activity make it a valuable addition to the arsenal of anaplastic lymphoma kinase inhibitors, offering new hope for patients with anaplastic lymphoma kinase-positive non-small cell lung cancer.
特性
分子式 |
C26H27Cl2FN6O3 |
|---|---|
分子量 |
561.4 g/mol |
IUPAC名 |
6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36) |
InChIキー |
GLYMPHUVMRFTFV-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


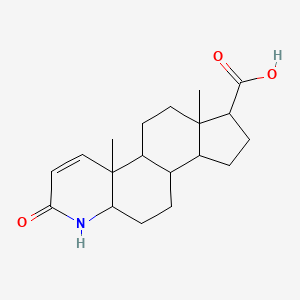
![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)
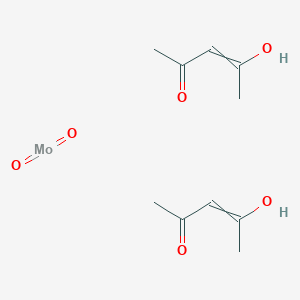
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
![5-[({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B12507676.png)
![Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate](/img/structure/B12507680.png)
![[4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; dicha](/img/structure/B12507689.png)
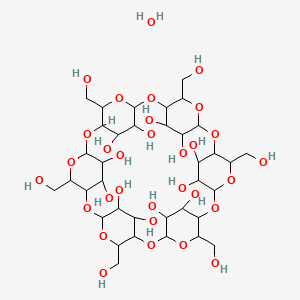
![4-[(2-Chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12507698.png)
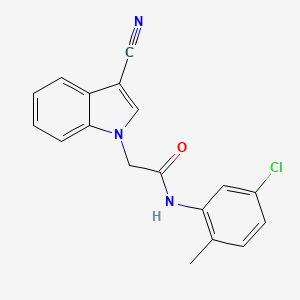

![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)
